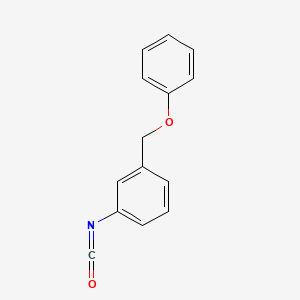

1-Isocyanato-3-(phenoxymethyl)benzene

Description

Contextualization within Organic Chemistry and Isocyanate Functionality

The chemistry of 1-Isocyanato-3-(phenoxymethyl)benzene is largely dominated by the isocyanate functional group (–N=C=O). In organic chemistry, isocyanates are a class of highly reactive compounds known as heterocumulenes. The isocyanate group is characterized by a planar R−N=C=O unit where the N=C=O linkage is nearly linear. wikipedia.orgyoutube.com This structure makes the central carbon atom highly electrophilic and thus susceptible to attack by a wide range of nucleophiles. wikipedia.orgresearchgate.net

The primary reactivity of isocyanates involves addition reactions with nucleophilic compounds. wikipedia.org These reactions are fundamental to the synthesis of a variety of important polymers and organic molecules. For instance:

Reaction with alcohols: Isocyanates react with alcohols to form urethanes (also known as carbamates). This reaction is the cornerstone of polyurethane chemistry. wikipedia.orgresearchgate.net

Reaction with amines: The reaction with primary or secondary amines yields substituted ureas. wikipedia.org

Reaction with water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide gas. wikipedia.orgyoutube.com This reaction is famously used in the production of polyurethane foams, where the CO2 acts as a blowing agent. wikipedia.org

This inherent reactivity makes isocyanates, including this compound, valuable reagents in synthetic organic chemistry.

| Reactant (Nucleophile) | Functional Group | Product | Linkage Formed |

| Alcohol | R'-OH | Urethane (B1682113) | -NH-C(O)-O- |

| Amine | R'-NH2 | Urea (B33335) | -NH-C(O)-NH- |

| Water | H2O | Amine + CO2 | (via Carbamic Acid) |

| Carboxylic Acid | R'-COOH | Amide + CO2 | (via Unstable Anhydride) |

Significance of Substituted Benzene (B151609) Derivatives in Chemical Synthesis

Substituents are broadly classified into two categories:

Activating Groups: These groups donate electron density to the benzene ring, making it more nucleophilic and thus more reactive than benzene itself towards electrophiles. They typically direct incoming groups to the ortho and para positions. libretexts.orglibretexts.org

Deactivating Groups: These groups withdraw electron density from the ring, making it less reactive than benzene. They generally direct incoming groups to the meta position. libretexts.orglibretexts.org

In this compound, the benzene ring is disubstituted. The phenoxymethyl (B101242) group (-OCH2C6H5) is generally considered an ortho-, para-directing activating group due to the electron-donating resonance effect of the ether oxygen. Conversely, the isocyanate group (-NCO) is an electron-withdrawing and deactivating group, directing incoming electrophiles to the meta position. The interplay between these two groups dictates the regioselectivity of further substitution reactions on the aromatic ring.

Identification of Key Reactive Centers within the Compound Structure

The molecular structure of this compound presents several distinct centers for chemical reactions, stemming from its constituent functional groups.

The Isocyanate Carbon: The most prominent reactive center is the electrophilic carbon atom within the isocyanate group (–N=C =O). This site is highly susceptible to nucleophilic attack, making it the primary point of reaction for forming urethanes, ureas, and other derivatives, which is a characteristic reaction for all organic isocyanates. researchgate.netresearchgate.net

The Aromatic Ring: The benzene ring itself is a reactive center for electrophilic aromatic substitution. The positions for substitution are influenced by the combined directing effects of the existing isocyanate and phenoxymethyl groups. The activating phenoxymethyl group directs to its ortho and para positions, while the deactivating isocyanate group directs to its meta positions. Therefore, the regiochemical outcome of such a reaction would depend on the specific reaction conditions and the nature of the electrophile.

The Benzylic Protons: The hydrogen atoms on the methylene (B1212753) bridge (–O–CH₂ –Ph) are benzylic protons. These positions can be susceptible to radical substitution reactions, particularly under conditions involving free-radical initiators.

The multifunctionality of this compound provides a platform for its use as a versatile building block in the synthesis of more complex molecules and polymers.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-isocyanato-3-(phenoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c16-11-15-13-6-4-5-12(9-13)10-17-14-7-2-1-3-8-14/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYJFMVKSSTBDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC(=CC=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594665 | |

| Record name | 1-Isocyanato-3-(phenoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71219-80-2 | |

| Record name | 1-Isocyanato-3-(phenoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Isocyanato 3 Phenoxymethyl Benzene and Analogues

Phosgene-Based Isocyanate Synthesis

The reaction of primary amines with phosgene (B1210022) or its derivatives is the most traditional and widely used industrial method for producing isocyanates. acs.org This approach is characterized by its efficiency and high yields, though it requires handling highly toxic reagents.

Due to the extreme toxicity of phosgene gas, its solid and safer-to-handle equivalent, triphosgene (B27547) (bis(trichloromethyl) carbonate), is frequently employed in laboratory-scale synthesis. chemicalforums.comresearchgate.net The reaction involves treating a solution of the primary aromatic amine with triphosgene in an inert aprotic solvent. A tertiary amine, such as triethylamine (B128534), is typically added to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. chemicalforums.comresearchgate.net

The general transformation of an aromatic amine to an isocyanate using triphosgene proceeds as follows: An aromatic primary amine is dissolved in a solvent like dichloromethane (B109758) (DCM) or ethyl acetate. asianpubs.orggoogle.com Triphosgene, which is equivalent to three molecules of phosgene, is added, often as a solution, followed by the dropwise addition of a base. researchgate.net The reaction is typically monitored by infrared (IR) spectroscopy for the appearance of the characteristic strong isocyanate (-N=C=O) stretching band between 2250-2275 cm⁻¹ and the disappearance of the primary amine N-H bands. asianpubs.org

| Parameter | Typical Condition | Purpose |

| Phosgene Source | Triphosgene | Solid, safer alternative to phosgene gas |

| Substrate | Primary Aromatic Amine | e.g., 3-(Phenoxymethyl)aniline |

| Solvent | Dichloromethane (DCM), Toluene | Inert, aprotic solvent |

| Base | Triethylamine (Et₃N) | HCl scavenger |

| Temperature | 0 °C to reflux | Controlled reaction initiation and completion |

| Monitoring | IR Spectroscopy | Detection of -NCO peak (~2270 cm⁻¹) |

This interactive table summarizes typical conditions for triphosgene-mediated isocyanate synthesis.

The direct precursor for 1-isocyanato-3-(phenoxymethyl)benzene is the corresponding primary amine, 3-(phenoxymethyl)aniline. The synthesis of this precursor is a critical step. A common strategy involves nucleophilic substitution, specifically a Williamson ether synthesis-type reaction. This can be achieved by reacting a phenoxide salt with a 3-aminobenzyl halide or by reacting phenol (B47542) with a 3-nitrobenzyl halide followed by reduction of the nitro group.

Another documented route involves the reaction of phenol with methyl oxirane to form 1-phenoxy-2-hydroxypropane, which can then undergo further reactions to introduce the desired amine functionality at the meta position of a benzene (B151609) ring before conversion to the isocyanate. google.com Patent literature also describes processes where N-(phenoxyisopropyl)-ethanolamine is synthesized and subsequently modified, indicating various routes to phenoxy-substituted amine precursors. google.com

Phosgene-Free Approaches for Isocyanate Generation

Growing environmental and safety concerns regarding the use of phosgene have spurred the development of phosgene-free synthetic routes to isocyanates. acs.orgresearchgate.net These methods often rely on the rearrangement of nitrogen-containing functional groups or the decomposition of carbamate (B1207046) derivatives.

One prominent phosgene-free strategy is the thermal or catalytic decomposition of N-aryl carbamates. These carbamates can, in turn, be synthesized from amines, urea (B33335), and alcohols, thereby avoiding phosgene entirely. researchgate.net Another approach involves the direct carbonylation of nitroaromatics or amines using carbon monoxide, though this often requires specific catalysts and conditions. acs.org A mild, metal-free method has been developed where carbamic acids, generated in situ from an amine and atmospheric carbon dioxide (CO₂), are dehydrated using activated sulfonium (B1226848) reagents to yield the isocyanate. scholaris.ca Alternative, though less common for industrial scale, are classic name reactions such as the Curtius rearrangement (from acyl azides) and the Hofmann rearrangement (from primary amides), which can generate isocyanates as intermediates.

Multicomponent Reactions (MCRs) for Isocyanide-Derived Scaffolds

While not direct syntheses of isocyanates, isocyanide-based multicomponent reactions (MCRs) provide powerful tools for creating complex molecules with structural motifs analogous to those derived from isocyanates, such as amides and ureas. researchgate.net Isocyanides (R-N≡C) are isomers of isocyanates (R-N=C=O) and exhibit unique reactivity, particularly in MCRs.

The Passerini and Ugi reactions are the cornerstones of isocyanide-based MCRs. nih.govnih.gov

The Passerini Reaction: This is a three-component reaction involving an isocyanide, an aldehyde (or ketone), and a carboxylic acid to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgwalisongo.ac.id The reaction is typically performed in aprotic solvents and proceeds rapidly, often at room temperature. organic-chemistry.org The mechanism is believed to involve the formation of a cyclic transition state. organic-chemistry.orgrsc.org

The Ugi Reaction: This is a four-component reaction that extends the Passerini reaction by including a primary amine. wikipedia.orgorganic-chemistry.org The four components—an isocyanide, an aldehyde (or ketone), a carboxylic acid, and an amine—combine in a one-pot synthesis to form an α-acylamino amide (a bis-amide). wikipedia.orgnih.gov The reaction is highly efficient and exothermic, usually completing within minutes to hours. wikipedia.org The mechanism is proposed to begin with the formation of an imine from the amine and carbonyl compound, which is then attacked by the isocyanide and the carboxylate. nih.govorganic-chemistry.org

| Reaction | Components | Core Product |

| Passerini | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy Amide |

| Ugi | Isocyanide, Aldehyde/Ketone, Carboxylic Acid, Amine | α-Acylamino Amide |

This interactive table compares the components and products of the Passerini and Ugi reactions.

The true power of the Ugi and Passerini reactions lies in their application in combinatorial chemistry. wikipedia.org By systematically varying each of the starting components, vast libraries of structurally diverse compounds can be generated rapidly. nih.gov For instance, using 10 different aldehydes, 10 amines, 10 carboxylic acids, and 10 isocyanides in an Ugi reaction setup could theoretically produce 10⁴ unique products. This high degree of convergence makes MCRs invaluable for generating compound libraries for drug discovery and materials science screening programs. nih.govorganic-chemistry.org The reactions are often amenable to solid-phase synthesis and automation, further enhancing their utility in high-throughput screening. mdpi.com

Electrophilic Aromatic Substitution for Benzene Ring Functionalization

Electrophilic aromatic substitution (EAS) is a foundational class of reactions for modifying aromatic rings. In the context of synthesizing precursors for this compound, EAS is employed to introduce key functional groups onto a benzene or diphenyl ether scaffold. These reactions proceed via a two-step mechanism involving the initial attack of an electrophile by the aromatic π-system to form a resonance-stabilized carbocation (an arenium ion), followed by deprotonation to restore aromaticity. The regiochemical outcome of these substitutions is governed by the electronic properties of the substituents already present on the ring.

Nitration and Sulfonation Strategies for Intermediate Compounds

Nitration is a critical EAS reaction for introducing a nitro group (–NO2) onto an aromatic ring, which can subsequently be reduced to an amine (–NH2), the direct precursor to the isocyanate (–NCO) group. The reaction is typically performed using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). libretexts.orgchemistrysteps.com

The phenoxy group of a diphenyl ether or phenoxymethylbenzene is an ortho-, para-director. Therefore, direct nitration of phenoxymethylbenzene would yield a mixture of ortho- and para-nitrophenoxymethylbenzene, rather than the desired meta-substituted precursor. To achieve the meta-directing effect, one could start with nitrobenzene, which is strongly deactivated, and then introduce the phenoxy group via other means, or start with a different substitution pattern. For instance, nitration of benzene yields nitrobenzene. libretexts.org A subsequent reaction could then be planned to build the final structure.

Sulfonation, the introduction of a sulfonic acid group (–SO3H), is another important EAS reaction. It is typically accomplished using fuming sulfuric acid (a solution of SO3 in H2SO4). The sulfonic acid group is a meta-director and a strong deactivator. libretexts.org Like the nitro group, it can be used to control the position of subsequent substitutions. A key advantage of sulfonation is its reversibility; the sulfonic acid group can be removed by treatment with hot aqueous acid, allowing it to be used as a temporary blocking group to control regioselectivity. libretexts.org

Table 1: Comparison of Nitration Conditions for Aromatic Compounds

| Substrate | Reagents | Temperature | Products | Reference |

|---|---|---|---|---|

| Benzene | Conc. HNO₃, Conc. H₂SO₄ | < 50°C | Nitrobenzene | libretexts.org |

| Methylbenzene | Conc. HNO₃, Conc. H₂SO₄ | 30°C | Mixture of 2-nitro- and 4-nitromethylbenzene | libretexts.org |

| Nitrobenzene | Fuming HNO₃, Conc. H₂SO₄ | 100°C | 1,3-Dinitrobenzene | chemistrysteps.com |

Friedel-Crafts Alkylation and Acylation in Precursor Synthesis

Friedel-Crafts reactions are pivotal for forming carbon-carbon bonds on aromatic rings. These reactions, catalyzed by strong Lewis acids like aluminum chloride (AlCl₃), fall into two main categories: alkylation and acylation. wikipedia.org

Friedel-Crafts Alkylation attaches an alkyl group to the aromatic ring from an alkyl halide. However, this reaction has limitations, including the possibility of carbocation rearrangements to form more stable carbocations and the potential for polyalkylation, as the product (an alkylbenzene) is often more reactive than the starting material.

Friedel-Crafts Acylation involves the introduction of an acyl group (R-C=O) using an acyl halide or anhydride. The resulting acylium ion (R-C=O⁺) is resonance-stabilized and does not undergo rearrangement. Furthermore, the product, an aromatic ketone, is deactivated towards further substitution, preventing polyacylation. wikipedia.org This makes acylation a more controlled and synthetically useful method for functionalizing precursors. For example, Friedel-Crafts acylation of diphenyl ether with various acyl chlorides can produce ketone derivatives with high regioselectivity for the para-position. researchgate.netresearchgate.net These ketones can then be further modified.

Table 2: Examples of Friedel-Crafts Acylation of Aromatic Ethers

| Aromatic Ether | Acylating Agent | Catalyst (mol%) | Solvent | Yield (%) | Product | Reference |

|---|---|---|---|---|---|---|

| Anisole | Acetyl Chloride | SmI₃ (10%) | Acetonitrile | 82 | 4-Methoxyacetophenone | researchgate.net |

| Diphenyl ether | Phthalic anhydride | AlCl₃ (2.5 equiv) | None (Mechanochemical) | 79 | 2-(4-Phenoxybenzoyl)benzoic acid | nih.gov |

| Anisole | Benzoyl Chloride | SmI₃ (10%) | Acetonitrile | 78 | 4-Methoxybenzophenone | researchgate.net |

Nucleophilic Aromatic Substitution in Halogenated Precursors

While aromatic rings are typically electron-rich and undergo electrophilic substitution, nucleophilic aromatic substitution (SNA) can occur under specific conditions. wikipedia.org This reaction is crucial for synthesizing precursors to this compound when direct electrophilic substitution is not feasible for achieving the desired substitution pattern.

The SNA mechanism requires an aromatic ring to be substituted with a good leaving group (typically a halide) and to be activated by the presence of strong electron-withdrawing groups (such as –NO2) positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, involving the attack of a nucleophile to form a negatively charged intermediate known as a Meisenheimer complex, followed by the loss of the leaving group to restore aromaticity. libretexts.org

For the synthesis of a 3-phenoxy precursor, a common route involves the copper-catalyzed Ullmann condensation. For example, 3-bromoaniline (B18343) can be coupled with phenol in the presence of a copper(I) catalyst and a base like potassium carbonate to yield 3-phenoxyaniline, a direct precursor to the target isocyanate. chemicalbook.com

Table 3: Synthesis of 3-Phenoxyaniline via Nucleophilic Substitution

| Aryl Halide | Nucleophile | Catalyst | Base | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 3-Bromoaniline | Phenol | CuCl | K₂CO₃ | o-Xylene | 140°C | 90 | chemicalbook.com |

Stereoselective Synthesis of Chiral Isocyanate Derivatives

The synthesis of chiral isocyanates is an area of growing interest, particularly for applications in polymers and asymmetric synthesis. Stereoselectivity can be introduced by using chiral starting materials, chiral catalysts, or by performing stereoselective reactions.

One approach involves the asymmetric copolymerization of meso-epoxides with isocyanates using chiral catalysts, such as biphenol-linked bimetallic Co(III) complexes. This method can produce optically active polyurethanes with high enantioselectivity, demonstrating a pathway to chiral polymers derived from isocyanates. nih.gov While not a direct synthesis of a small molecule isocyanate, it highlights the use of isocyanates in creating chiral materials.

Another strategy involves synthesizing chiral isocyanides (isocyanates are isomers of isocyanides) from chiral amines or alcohols. scispace.com For instance, chiral amines can be formylated and then dehydrated to produce chiral isocyanides. These methods provide a foundation for creating analogues of this compound where chirality is introduced either on the phenoxymethyl (B101242) group (by starting with a chiral phenol) or on the benzene ring itself through asymmetric synthesis routes. The development of new chiral polyisocyanates has been described, starting from a chiral monomer where the chiral center is in the α-position to the isocyanate group. researchgate.net

Green Chemistry Principles in Sustainable Synthesis Pathways

Traditional industrial synthesis of isocyanates relies heavily on the use of phosgene (COCl₂), an extremely toxic and corrosive gas. researchgate.netnih.gov A major focus of green chemistry in this field is the development of phosgene-free synthetic routes. researchgate.netpatsnap.com

The most promising non-phosgene method involves a two-step process: the synthesis of a carbamate intermediate followed by its thermal decomposition to yield the isocyanate and an alcohol, which can often be recycled. researchgate.netnih.gov Carbamates can be synthesized from amines using greener carbonyl sources than phosgene.

Key non-phosgene carbonylating agents include:

Dimethyl Carbonate (DMC): Reacts with amines to produce carbamates and methanol (B129727). DMC is a non-toxic reagent, and the methanol byproduct can be recycled. researchgate.netresearchgate.net

Urea: Reacts with amines and alcohols to form carbamates. This route is atom-economical and uses inexpensive starting materials. The only byproduct is ammonia, which can be recycled for urea production. nih.govresearchgate.net

Carbon Dioxide (CO₂): While CO₂ is an ideal, non-toxic C1 source, its high stability presents challenges. However, routes using CO₂ indirectly, such as through the synthesis of carbamates from amines, urea, and alcohols, are being actively researched. ionike.com

These methods avoid the hazards of phosgene and often reduce corrosive byproducts like HCl, aligning with the principles of sustainable chemical manufacturing. nih.gov

Table 4: Comparison of Phosgene and Non-Phosgene Routes to Isocyanates

| Feature | Phosgene Route | Non-Phosgene (Carbamate) Route |

|---|---|---|

| Carbonyl Source | Phosgene (COCl₂) | Dimethyl Carbonate, Urea, CO₂ |

| Toxicity | Extremely high | Low to moderate |

| Byproducts | Corrosive HCl | Recyclable alcohol (e.g., methanol), NH₃ |

| Reaction Steps | Amine + Phosgene → Isocyanate | 1. Amine + Carbonyl Source → Carbamate 2. Carbamate → Isocyanate + Alcohol | | Sustainability | Low | High |

Chemical Reactivity and Mechanistic Investigations of 1 Isocyanato 3 Phenoxymethyl Benzene

Reactivity of the Isocyanate Functional Group

The isocyanate group (–N=C=O) is a highly reactive functional group characterized by a carbon atom double-bonded to both an oxygen and a nitrogen atom. This arrangement makes the central carbon atom highly electrophilic and susceptible to attack by nucleophiles. The reactivity of this group is fundamental to the chemistry of 1-isocyanato-3-(phenoxymethyl)benzene.

The primary reaction pathway for the isocyanate group is nucleophilic addition. researchgate.net The electron density in the N=C=O group is polarized, with the central carbon atom being electron-deficient due to the high electronegativity of the adjacent nitrogen and oxygen atoms. This electrophilic carbon is readily attacked by a wide range of nucleophiles (compounds with a lone pair of electrons or a region of high electron density).

The general mechanism involves the attack of the nucleophile on the carbonyl carbon of the isocyanate, leading to the formation of a tetrahedral intermediate. This is followed by the transfer of a proton from the nucleophile (if it is a protic nucleophile like an alcohol or amine) to the nitrogen atom of the isocyanate.

Common nucleophilic addition reactions involving isocyanates include:

Reaction with Alcohols: Alcohols react with isocyanates to form carbamates, more commonly known as urethanes. This is a crucial reaction in the synthesis of polyurethane polymers. ontosight.ai

Reaction with Amines: Primary and secondary amines react rapidly with isocyanates to produce substituted ureas. This reaction is generally faster than the reaction with alcohols. ontosight.ai

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide gas. ontosight.ai The newly formed amine can then react with another isocyanate molecule to form a urea (B33335) linkage.

While this compound is a monofunctional isocyanate and cannot form a polymer on its own, it can participate in polymerization reactions as a chain-terminating agent or be used to functionalize polymer backbones. The fundamental mechanisms of urethane (B1682113) and urea formation are central to the production of important polymers like polyurethanes and polyureas.

These polymers are typically formed through step-growth polymerization, reacting di- or poly-functional isocyanates with di- or poly-functional alcohols (diols or polyols) or amines (diamines).

Urethane Formation: The reaction between a diisocyanate and a diol produces a polyurethane. The reaction proceeds via successive nucleophilic additions of the hydroxyl groups of the diol to the isocyanate groups of the diisocyanate, forming a growing polymer chain linked by urethane (–NH–CO–O–) bonds.

Urea Formation: Similarly, the reaction of a diisocyanate with a diamine results in the formation of a polyurea, where the monomer units are linked by urea (–NH–CO–NH–) bonds. This reaction is exceptionally fast and can often be performed without a catalyst.

The kinetics of the reaction between isocyanates and nucleophiles, particularly alcohols, have been extensively studied, often using phenyl isocyanate as a model compound due to its structural similarity to other aromatic isocyanates. These reactions typically follow second-order kinetics, being first order in both the isocyanate and the alcohol concentration. osti.gov

The reaction rate is influenced by several factors, including the structure of the alcohol and isocyanate, the solvent, and the presence of catalysts. Tertiary amines are known to catalyze the reaction, where the proposed mechanism involves the amine attacking the isocyanate to form a reactive complex, which then readily reacts with the alcohol. semanticscholar.org

Thermodynamic studies, often employing quantum-chemical methods, have been used to calculate the parameters for reactions of isocyanates with nucleophiles. For the reaction of phenyl isocyanate with methanol (B129727), the thermodynamic parameters have been calculated, showing the influence of alcohol association on the reaction's enthalpy and entropy. researchgate.net The enthalpy of reaction (ΔrH°) for phenyl isocyanate with various alcohols has also been experimentally determined. nist.gov

Table 1: Enthalpy of Reaction for Phenyl Isocyanate with Various Nucleophiles

| Reactant | Product | Enthalpy of Reaction (ΔrH°) |

| 1-Butanol | Butyl phenylcarbamate | -83.9 ± 4.4 kJ/mol |

| Oxirane, (phenoxymethyl)- | 5-Phenoxymethyl-3-phenyl-2-oxazolidone | -108.8 ± 1.2 kJ/mol |

Data obtained for phenyl isocyanate, a structurally related compound. Source: NIST Chemistry WebBook. nist.govnist.gov

Reactivity of the Substituted Benzene (B151609) Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution (SEAr), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity (the position of substitution) of these reactions are dictated by the electronic properties of the two substituents already present on the ring: the isocyanato group and the phenoxymethyl (B101242) group. wikipedia.org

The general mechanism for electrophilic aromatic substitution proceeds in two principal steps: masterorganicchemistry.com

Attack by the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile and attacks a strong electrophile (E+). This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring. The result is the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. wikipedia.org

Deprotonation: A weak base removes a proton from the sp³-hybridized carbon atom of the arenium ion. This is a fast step that restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (using X₂/FeX₃), sulfonation (using SO₃/H₂SO₄), and Friedel-Crafts alkylation and acylation. msu.edu

The position of electrophilic attack on the this compound ring is determined by the combined directing effects of the two substituents. Substituents can be classified as activating or deactivating, and as ortho, para-directing or meta-directing. msu.edulibretexts.org

Isocyanato (–NCO) Group: The isocyanato group is a strongly deactivating group. It withdraws electron density from the benzene ring through both a negative inductive effect (-I) and a negative resonance effect (-M). This reduction in electron density makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene. libretexts.org As a deactivating group, it directs incoming electrophiles to the meta positions (positions 5 relative to the isocyanate).

Phenoxymethyl (–O–CH₂–C₆H₅) Group: This group is an ether-type substituent. The oxygen atom is more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I). However, the lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring through resonance, a positive mesomeric effect (+M). This resonance effect is dominant, making the phenoxymethyl group an activating group and an ortho, para-director. msu.edulibretexts.org It increases the electron density at the positions ortho (position 2 and 4) and para (position 6) to itself, making these sites more susceptible to electrophilic attack.

Combined Directing Effects: In this compound, the two groups are in a meta orientation relative to each other. Their directing effects are antagonistic (non-cooperative). msu.edu

The activating phenoxymethyl group directs electrophiles to positions 2, 4, and 6.

The deactivating isocyanato group directs electrophiles to position 5.

In such cases, the directing effect of the more powerful activating group typically dominates. msu.edu Therefore, the phenoxymethyl group will primarily control the position of substitution. Electrophilic attack is most likely to occur at the positions activated by the phenoxymethyl group. Among these, steric hindrance may play a role, potentially favoring substitution at the para position (6) or the less hindered ortho position (4) over the more hindered ortho position (2), which is situated between the two existing substituents.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Classification | Directing Effect | Position(s) Directed on this compound |

| Isocyanato (–NCO) | Strongly Deactivating | Meta | 5 |

| Phenoxymethyl (–O–CH₂–C₆H₅) | Activating | Ortho, Para | 2, 4, 6 |

Reactivity of the Phenoxymethyl Ether Linkage

The phenoxymethyl ether linkage in this compound presents a site of potential chemical transformation, distinct from the highly reactive isocyanate group. The reactivity of this ether bond is largely dictated by the stability of potential intermediates and the nature of the attacking reagents.

Ether Cleavage Mechanisms and Functional Group Interconversion

The cleavage of the C-O bond in the phenoxymethyl ether is most readily accomplished under acidic conditions. wikipedia.orgmasterorganicchemistry.comlibretexts.org The mechanism of this cleavage can proceed via either an SN1 or SN2 pathway, largely dependent on the stability of the carbocation intermediate that would be formed. wikipedia.orglibretexts.orgnih.gov

In the context of this compound, protonation of the ether oxygen would be the initial step, creating a better leaving group (a phenol). masterorganicchemistry.com Cleavage of the benzyl-oxygen bond would then generate a benzylic carbocation. Benzylic carbocations are notably stabilized by resonance, which would favor an SN1-type mechanism. libretexts.orgnih.gov

SN1 Mechanism:

Protonation: The ether oxygen is protonated by a strong acid (e.g., HBr, HI). masterorganicchemistry.com

Formation of Carbocation: The protonated ether dissociates to form a relatively stable benzylic carbocation and a phenol (B47542) molecule. nih.gov This step is typically the rate-determining step. acs.orgncert.nic.in

Nucleophilic Attack: A nucleophile (e.g., a halide ion from the acid) attacks the carbocation to form a new product. wikipedia.org

SN2 Mechanism: Alternatively, a direct bimolecular nucleophilic substitution (SN2) at the benzylic carbon could occur. wikipedia.org In this concerted mechanism, the nucleophile attacks the carbon at the same time as the oxygen-proton bond breaks. Given the stability of the benzylic carbocation, the SN1 pathway is generally considered more likely for benzylic ethers. libretexts.orgnih.gov

Functional Group Interconversion: Ether cleavage of this compound would lead to the formation of 3-(halomethyl)phenyl isocyanate and phenol. This represents a significant functional group interconversion, transforming the ether into a benzylic halide and a phenol. The specific halogen would depend on the hydrohalic acid used for the cleavage.

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Rate Law | Rate = k[Ether] | Rate = k[Ether][Nucleophile] |

| Intermediate | Carbocation | None (transition state) |

| Stereochemistry | Racemization | Inversion of configuration |

| Substrate Structure | Favored by stable carbocations (e.g., tertiary, benzylic) | Favored by less sterically hindered carbons (e.g., methyl, primary) |

Potential for Participation in Cycloaddition Reactions

While the isocyanate group is known to participate in cycloaddition reactions, the phenoxymethyl ether linkage itself is generally not considered a reactive component in common cycloaddition pathways like the Diels-Alder or 1,3-dipolar cycloadditions under typical conditions. wikipedia.orgwikipedia.org These reactions typically involve π-systems (dienes, dienophiles, dipoles, and dipolarophiles). organic-chemistry.orgorganic-chemistry.org

However, the phenoxymethyl group could influence the reactivity of the aromatic ring in cycloaddition reactions. The ether oxygen is an electron-donating group, which can activate the aromatic ring towards certain electrophilic attacks, a principle that could extend to specific types of cycloadditions.

Intramolecular Cycloadditions: The possibility of intramolecular cycloaddition reactions involving the phenoxymethyl group and the isocyanate functionality is an area for theoretical investigation. Such reactions would require specific conformations to allow for the necessary orbital overlap, and there is currently no direct evidence in the literature to suggest that this is a common reaction pathway for this type of molecule.

Role of Carbocation Intermediates in Related Reactions

As discussed in the context of ether cleavage, the formation of a stable benzylic carbocation is a key feature of the reactivity of the phenoxymethyl group under acidic conditions. libretexts.orgnih.gov The stability of this carbocation is due to the delocalization of the positive charge into the adjacent benzene ring through resonance.

The presence of the isocyanate group at the meta position of the benzene ring would have a modest electronic influence on the stability of the benzylic carbocation. The isocyanate group is generally considered to be electron-withdrawing, which would slightly destabilize the carbocation. However, this effect is transmitted through the meta position, which is less effective at delocalizing charge compared to the ortho and para positions.

Potential Rearrangements: Carbocation intermediates are known to undergo rearrangements to form more stable carbocations. youtube.com In the case of the benzylic carbocation formed from this compound, significant rearrangement is unlikely as benzylic carbocations are already relatively stable.

Reaction Pathways and Rate-Determining Steps

For the acid-catalyzed cleavage of the phenoxymethyl ether linkage in this compound, the reaction pathway would likely proceed through the formation of a benzylic carbocation (SN1 mechanism).

The rate-determining step in this process is the unimolecular dissociation of the protonated ether to form the carbocation and phenol. acs.orgncert.nic.in This step has the highest activation energy because it involves the breaking of a covalent bond and the formation of charged species.

Factors that would influence the rate of this reaction include:

Acid Strength: A stronger acid will lead to a higher concentration of the protonated ether, thus increasing the reaction rate. wikipedia.org

Temperature: Like most chemical reactions, an increase in temperature will increase the rate of ether cleavage. wikipedia.org

Solvent: A polar, protic solvent can help to stabilize the carbocation intermediate and the departing phenol molecule, thereby accelerating the reaction.

| Step | Description | Kinetic Importance |

|---|---|---|

| 1 | Reversible protonation of the ether oxygen. | Fast equilibrium |

| 2 | Dissociation of the protonated ether to form a benzylic carbocation and phenol. | Rate-determining step |

| 3 | Nucleophilic attack on the carbocation. | Fast |

Functionalization and Derivatization Strategies for 1 Isocyanato 3 Phenoxymethyl Benzene

Synthesis of Urea (B33335) and Urethane (B1682113) Derivatives

The isocyanate group (-N=C=O) is a highly reactive electrophilic moiety, making it a versatile precursor for a variety of derivatives. The most common reactions of isocyanates involve the nucleophilic addition of amines to form ureas and alcohols or phenols to form urethanes (carbamates).

For 1-isocyanato-3-(phenoxymethyl)benzene, reaction with a primary or secondary amine would yield the corresponding N,N'-disubstituted urea. This reaction is typically rapid and can be carried out under mild conditions, often without the need for a catalyst. The general reaction is as follows:

Reaction of this compound with an amine to form a urea derivative.

Similarly, the reaction with an alcohol or a phenol (B47542) in the presence of a suitable catalyst, such as a tertiary amine (e.g., triethylamine (B128534) or DABCO) or an organotin compound (e.g., dibutyltin (B87310) dilaurate), would produce the corresponding urethane derivative. The choice of catalyst can influence the reaction rate and selectivity.

Reaction of this compound with an alcohol to form a urethane derivative.

These reactions are fundamental in polyurethane chemistry and are widely used in the synthesis of a diverse range of materials and bioactive molecules. beilstein-journals.orgkuleuven.be

Table 1: Proposed Urea and Urethane Derivatives of this compound

| Reactant (R-NH₂) | Product (Urea Derivative) | Reactant (R-OH) | Product (Urethane Derivative) |

| Aniline (B41778) | 1-(3-(Phenoxymethyl)phenyl)-3-phenylurea | Ethanol (B145695) | Ethyl (3-(phenoxymethyl)phenyl)carbamate |

| Benzylamine | 1-Benzyl-3-(3-(phenoxymethyl)phenyl)urea | Phenol | Phenyl (3-(phenoxymethyl)phenyl)carbamate |

| Diethylamine | 1,1-Diethyl-3-(3-(phenoxymethyl)phenyl)urea | Isopropanol | Isopropyl (3-(phenoxymethyl)phenyl)carbamate |

Heterocyclic Compound Formation via Cycloaddition Reactions

The carbon-nitrogen double bond of the isocyanate group can participate in cycloaddition reactions to form various heterocyclic systems. These reactions are valuable for the construction of complex molecular architectures.

Synthesis of Oxazolidinones and Triazine Rings

While no specific examples with this compound are documented, aryl isocyanates are known to undergo [2+2+2] cyclotrimerization to form 1,3,5-triazine-2,4,6-triones (isocyanurates). This reaction is typically catalyzed by various agents, including phosphines, tertiary amines, and metal complexes. The resulting triazine ring is a stable aromatic system.

Furthermore, isocyanates can react with suitable three-membered rings or other precursors to form five-membered heterocycles. For instance, the reaction of an isocyanate with an aziridine (B145994) can lead to the formation of an imidazolidinone.

Annulation Reactions with Epoxides

The reaction of isocyanates with epoxides (oxiranes) provides a route to 2-oxazolidinones, which are important scaffolds in medicinal chemistry. This reaction is a formal [3+2] cycloaddition and is typically promoted by a catalyst, such as a Lewis acid or a halide salt. The reaction proceeds via nucleophilic attack of the epoxide oxygen on the isocyanate carbon, followed by intramolecular cyclization. The regioselectivity of the epoxide ring-opening can be influenced by the substitution pattern of the epoxide and the reaction conditions.

Proposed reaction of this compound with an epoxide to form an oxazolidinone derivative.

Chemical Modifications of the Phenoxymethyl (B101242) Substituent

The phenoxymethyl substituent of this compound offers additional sites for chemical modification, allowing for further diversification of the molecular structure. These modifications can be directed at the phenoxy ring or involve the methylene (B1212753) ether bridge, provided the highly reactive isocyanate group is either protected or the reaction conditions are compatible.

Directed Functionalization of the Phenoxy Ring

The phenoxy ring is an electron-rich aromatic system and can undergo electrophilic aromatic substitution reactions. The directing effects of the ether oxygen and the substitution pattern of the incoming electrophile would determine the position of functionalization. Typical electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. For these reactions to be successful without affecting the isocyanate group, it would likely need to be protected, for example, by converting it to a urethane, which can be later cleaved to regenerate the isocyanate.

Table 2: Potential Functionalization of the Phenoxy Ring

| Reaction | Reagents | Potential Product (after deprotection of isocyanate) |

| Nitration | HNO₃, H₂SO₄ | 1-Isocyanato-3-((nitro-phenoxy)methyl)benzene |

| Bromination | Br₂, FeBr₃ | 1-((Bromo-phenoxy)methyl)-3-isocyanatobenzene |

| Acylation | RCOCl, AlCl₃ | 1-((Acyl-phenoxy)methyl)-3-isocyanatobenzene |

Transformations Involving the Methylene Ether Bridge

The methylene ether bridge (-O-CH₂-) is generally stable. However, under certain harsh conditions, such as treatment with strong acids like HBr or HI, cleavage of the ether linkage could occur. This would lead to the formation of 3-isocyanatobenzyl halide and phenol. More controlled transformations would be challenging without affecting the rest of the molecule, particularly the isocyanate group.

Incorporation of Sulfur-Containing Moieties into Analogous Structures

The introduction of sulfur-containing functional groups into aromatic isocyanate frameworks is a key strategy for modifying their chemical properties and reactivity. While direct studies on the sulfur functionalization of this compound are not extensively detailed in the provided research, the derivatization of analogous isocyanate and isothiocyanate structures provides significant insights into potential synthetic routes. A primary method for incorporating sulfur is through the formation of thiourea (B124793) derivatives.

The general synthesis of thioureas involves the reaction of an isocyanate or isothiocyanate with an amine. sphinxsai.com This reaction proceeds via nucleophilic addition of the amine to the electrophilic carbon of the isocyanate or isothiocyanate group. The versatility of this reaction allows for the synthesis of a wide array of thiourea derivatives by varying the substituents on both the isocyanate/isothiocyanate and the amine. researchgate.net

For instance, novel thiourea derivatives can be synthesized by reacting substituted isocyanates or isothiocyanates with aminobenzoxazolone compounds in a solvent like tetrahydrofuran (B95107) (THF) at room temperature, often resulting in high yields. sphinxsai.com Similarly, the reaction of aniline derivatives with benzoyl isothiocyanate in dry benzene (B151609) has been reported to produce 1-phenyl-3-benzoyl-2-thiourea. sphinxsai.com Another approach involves the refluxing of a mixture of an aniline derivative and an allyl isothiocyanate in ethanol to yield the corresponding thiourea derivative. uobabylon.edu.iq

These methodologies can be extrapolated to structures analogous to this compound. For example, reacting this compound with various primary or secondary amines would be expected to yield the corresponding N-(3-phenoxyphenyl)carbamoyl thiourea derivatives. Alternatively, conversion of the isocyanate to an isothiocyanate, followed by reaction with amines, would also lead to thiourea derivatives. mdpi.com

The following table summarizes the synthesis of various thiourea derivatives from analogous isocyanate and isothiocyanate starting materials, highlighting the versatility of this synthetic strategy.

Polymer Chemistry and Advanced Materials Science Applications

Role as a Monomer in Polymer Synthesis

The reactivity of the isocyanate group (-NCO) in 1-isocyanato-3-(phenoxymethyl)benzene makes it a prime candidate for polymerization reactions. This functional group readily reacts with compounds containing active hydrogen atoms, such as alcohols, amines, and thiols, to form stable urethane (B1682113), urea (B33335), and thiourethane linkages, respectively. These linkages are the backbone of many commercially important polymer systems.

Synthesis of Polyurethanes and Polyureas

Polyurethanes and polyureas are two of the most versatile classes of polymers, with applications ranging from flexible foams to rigid elastomers. The synthesis of these polymers involves the step-growth polymerization of a di- or polyisocyanate with a polyol (for polyurethanes) or a polyamine (for polyureas).

While specific research detailing the use of this compound in these syntheses is not widely available in public literature, its chemical structure suggests its potential as a monofunctional isocyanate. In such a role, it could be used as a chain terminator or a modifying agent to control the molecular weight and impart specific properties to the final polymer. For instance, the phenoxymethyl (B101242) group could enhance the thermal stability and solubility of the resulting polyurethane or polyurea.

The general reaction for polyurethane formation is the addition of an alcohol to an isocyanate, while polyurea formation involves the reaction of an isocyanate with an amine. The incorporation of this compound would introduce its specific structural features into the polymer chain, potentially influencing properties such as adhesion, chemical resistance, and mechanical strength.

Development of Poly(thiourethane-urethane) Systems

Poly(thiourethane-urethane)s are a class of polymers that combine the properties of both polyurethanes and polythiourethanes. These materials are of interest for applications requiring high refractive indices, good mechanical properties, and thermal stability. The synthesis typically involves the reaction of a diisocyanate with a mixture of diols and dithiols.

Although direct studies employing this compound in these systems are limited, its isocyanate functionality allows for its theoretical inclusion in such formulations. By reacting with both hydroxyl and thiol groups, it could be integrated into the polymer backbone, where the phenoxymethyl group could contribute to modifying the final properties of the material.

Formation of Polyoxazolidinone Materials

Polyoxazolidinones are a class of high-performance polymers known for their excellent thermal and chemical resistance. Their synthesis can be achieved through the reaction of isocyanates with epoxides. This reaction leads to the formation of a five-membered oxazolidinone ring structure within the polymer backbone.

The use of this compound in the synthesis of polyoxazolidinone materials could potentially lead to polymers with enhanced solubility and processability due to the presence of the flexible phenoxymethyl group. This could be advantageous in applications where high-temperature resistant and soluble polymers are required.

Engineering of Functional Polymeric Materials

The properties of polymeric materials can be precisely tailored by carefully selecting the monomer units. The inclusion of this compound into a polymer structure can be a strategic approach to engineer materials with specific functionalities.

Development of Elastomers and Adhesives

Elastomers and adhesives are two key application areas for isocyanate-based polymers. The properties of these materials, such as elasticity, tensile strength, and adhesion, are highly dependent on the chemical structure of the constituent monomers.

While there is a lack of specific data on elastomers and adhesives formulated with this compound, it is plausible that its incorporation could offer certain benefits. The aromatic nature of the benzene (B151609) ring would contribute to rigidity and strength, while the phenoxymethyl group could enhance adhesion to various substrates and improve the flexibility of the final product.

Design of Surface Coatings and Films

Polyurethane and polyurea-based coatings and films are widely used for their durability, chemical resistance, and aesthetic properties. The choice of isocyanate is a critical factor in determining the performance of these coatings.

The use of this compound in surface coatings and films could lead to materials with improved weatherability and gloss retention due to the UV-absorbing nature of the aromatic rings. Furthermore, the phenoxymethyl group could enhance the compatibility of the coating with different substrates and pigments. The formulation of such coatings would involve reacting the isocyanate with suitable polyols or polyamines in the presence of catalysts and other additives to achieve the desired properties.

Production of Thermoplastic Foams and Prepolymers

Thermoplastic polyurethane (TPU) foams are valued for their lightweight nature, cushioning abilities, and energy absorption. The production of these foams typically involves the reaction of a diisocyanate with a polyol in the presence of a blowing agent. The isocyanate index, which is the ratio of isocyanate groups to hydroxyl groups, is a critical parameter that influences the foam's properties, including its density and mechanical strength. mdpi.com

In conventional polyurethane foam production, diisocyanates are used to build the polymer network. enpress-publisher.com The use of a monofunctional isocyanate like this compound would not lead to the formation of a cross-linked foam on its own. However, it could be employed as a reactive modifier in conjunction with diisocyanates to control the foam's properties. The bulky phenoxymethyl side group could influence the cell structure and morphology of the foam. By acting as a chain terminator, it could regulate the molecular weight of the polymer chains, thereby affecting the foam's flexibility and resilience.

Isocyanate-terminated prepolymers are intermediate structures synthesized by reacting an excess of a polyisocyanate with a polyol. scispace.com This method allows for better control over the final polymer's properties and is widely used in the production of elastomers, coatings, and adhesives. enpress-publisher.com While typically synthesized with diisocyanates, monofunctional isocyanates can be incorporated to create prepolymers with specific functionalities. rsc.orgtue.nlrsc.org The reaction of this compound with a diol would result in a urethane with a terminal phenoxymethylbenzene group. Such a prepolymer could be used to introduce specific surface properties or to compatibilize polyurethane blends. The synthesis conditions, such as reaction time and temperature, would need to be carefully controlled to manage the viscosity and molecular weight of the prepolymer. scispace.com

Below is a hypothetical comparison of properties of thermoplastic foams prepared with and without a monofunctional isocyanate modifier.

| Property | Standard TPU Foam (Diisocyanate only) | Modified TPU Foam (with this compound) |

| Cell Structure | Uniform, closed-cell | Potentially larger, more open-cell structure |

| Density | Higher | Potentially lower due to steric hindrance |

| Flexibility | Variable, dependent on polyol | Potentially increased due to chain termination |

| Surface Energy | Higher | Potentially lower due to aromatic side groups |

Innovation in Isocyanate-Free Polyurethane Technologies

The use of isocyanates in industrial processes raises health and safety concerns, driving research into isocyanate-free polyurethane technologies. These innovative approaches aim to produce polymers with comparable properties to traditional polyurethanes while avoiding the use of hazardous materials.

A prominent isocyanate-free route to polyurethanes involves the ring-opening polymerization of cyclic carbonates with amines to yield polyhydroxyurethanes (PHUs). acs.orglu.sersc.orgresearchgate.net This method is considered a greener alternative as it can utilize carbon dioxide as a feedstock for the synthesis of the cyclic carbonate monomers. acs.org The reaction of a bis(cyclic carbonate) with a diamine leads to the formation of a linear polymer with hydroxyl groups along the backbone, which can contribute to improved hydrophilicity and adhesion. acs.org

In the context of this compound, an analogous isocyanate-free approach would involve the synthesis of a cyclic carbonate bearing a phenoxymethyl side group. For instance, a molecule like phenoxymethyl glycidyl (B131873) ether could be reacted with CO2 to form the corresponding cyclic carbonate. The subsequent aminolysis of this monomer with a diamine would yield a polyhydroxyurethane with pendant phenoxymethyl groups. These side groups would be expected to influence the polymer's thermal and mechanical properties, as well as its solubility and processability. The presence of the aromatic phenoxymethyl group could enhance the polymer's rigidity and thermal stability.

The shift towards a bio-based economy has spurred research into the use of renewable resources for polymer production. basf.comnih.govyoutube.com Vegetable oils, lignin, and other plant-derived materials are being explored as sustainable feedstocks for the synthesis of polyols and other polymer precursors. psu.edudntb.gov.ua Bio-based polyols can be used in conjunction with isocyanates to produce polyurethanes with a reduced environmental footprint. rsc.orgmdpi.com

While this compound is a synthetic compound, the phenoxy-moiety could potentially be derived from bio-based phenols obtained from the depolymerization of lignin. psu.edudntb.gov.ua Lignin, a complex aromatic biopolymer, is an abundant and underutilized component of biomass. psu.edu Developing pathways to convert lignin-derived phenols into valuable chemical intermediates like the precursor to this compound would contribute to the development of more sustainable polymer systems. Research in this area is focused on efficient depolymerization techniques and subsequent chemical modifications to produce well-defined aromatic compounds suitable for polymerization. psu.edudntb.gov.ua

The following table presents potential bio-based feedstocks and their corresponding polymer precursors.

| Bio-based Feedstock | Potential Polymer Precursor |

| Lignin | Aromatic phenols (e.g., for phenoxymethyl derivatives) |

| Vegetable Oils | Fatty acid-based polyols |

| Sugars/Starches | Furan-based diols and diacids |

| Cellulose | Glucose and other sugar-derived polyols |

Advanced Polymeric Architectures for Smart Materials

"Smart materials" are polymers designed to respond to external stimuli, such as heat, light, or mechanical stress, in a controlled and predictable manner. Polyurethanes are excellent candidates for the development of such materials due to their versatile chemistry and tunable properties.

Self-healing polymers have the intrinsic ability to repair damage, extending the lifetime and reliability of materials. One approach to creating self-healing polyurethanes involves the incorporation of dynamic covalent bonds or reversible non-covalent interactions into the polymer network. mdpi.com Isocyanates can be microencapsulated and embedded within a polymer matrix; upon damage, the capsules rupture, releasing the isocyanate to react with ambient moisture or other reactive species to heal the crack. illinois.edunih.govresearchgate.netillinois.edu While typically diisocyanates are used for their cross-linking ability, monofunctional isocyanates like this compound could potentially be used as a "healing agent" to fill voids and restore surface integrity, though it would not restore the full mechanical strength of a cross-linked material. The aromatic nature of this compound could contribute to good adhesion with the surrounding polymer matrix. tue.nl

Shape memory polymers (SMPs) can be deformed and fixed into a temporary shape, and then recover their original shape upon exposure to a specific stimulus, often heat. enovis.comyoutube.com In polyurethanes, the shape memory effect is typically governed by the phase-separated morphology of hard and soft segments. The introduction of specific side groups can influence the transition temperatures and recovery behavior. The phenoxymethyl group in a polyurethane derived from this compound could act as a bulky side chain, potentially affecting the packing of the polymer chains and influencing the glass transition temperature, which often serves as the switching temperature for the shape memory effect. mdpi.com

Electrochromic polymers can change their color in response to an electrical potential. gatech.edu This property is being explored for applications in smart windows, displays, and sensors. scispace.com Typically, electrochromic polymers possess conjugated backbones that can be easily oxidized and reduced. While polyurethanes are not inherently conductive, electroactive moieties can be incorporated into the polymer structure. The phenoxy group in this compound is not electroactive in the traditional sense, but its presence could influence the electronic properties of an electrochromic polymer if incorporated into a copolymer structure with conjugated segments. mdpi.comrsc.org For example, it could be used to tune the solubility and processability of the electrochromic polymer without significantly altering its electronic properties.

Responsive polymers can undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, or light. mdpi.comnih.gov The incorporation of specific functional groups allows for the design of polymers with tailored responses. For instance, the introduction of o-nitrobenzyl groups can render a polyurethane light-responsive. researchgate.net While the phenoxymethyl group itself is not typically considered a stimulus-responsive moiety, its steric bulk and hydrophobicity could modulate the responsive behavior of a polymer when incorporated alongside other responsive units. For example, in a temperature-responsive polymer, the phenoxymethyl groups could influence the lower critical solution temperature (LCST) at which the polymer undergoes a phase transition in solution.

Catalysis in the Chemistry of 1 Isocyanato 3 Phenoxymethyl Benzene

Catalytic Systems for Isocyanate Synthesis

The industrial production of isocyanates has traditionally been dominated by the phosgenation of amines. However, due to the extreme toxicity of phosgene (B1210022), significant research has focused on developing catalytic, phosgene-free alternatives. nwo.nlresearchgate.net These alternative routes are directly applicable to the synthesis of 1-Isocyanato-3-(phenoxymethyl)benzene from its corresponding precursors.

One of the most promising phosgene-free methods is the reductive carbonylation of nitroaromatic compounds. researchgate.net In this approach, the corresponding nitro-precursor, 1-nitro-3-(phenoxymethyl)benzene, would be reacted with carbon monoxide in the presence of a catalyst to yield the target isocyanate. universiteitleiden.nl Group VIII transition metals, particularly palladium-based systems, have proven to be the most effective catalysts for this transformation. researchgate.netwikipedia.org These reactions can proceed via a direct route to the isocyanate or an indirect route where a carbamate (B1207046) intermediate is formed and subsequently pyrolyzed. universiteitleiden.nl

Another significant catalytic route involves the thermal decomposition of carbamates. researchgate.net This two-step process first involves the synthesis of a carbamate from an amine or nitro compound, followed by catalytic pyrolysis to yield the isocyanate and an alcohol, which can often be recycled. universiteitleiden.nlnih.gov Various catalysts have been developed to facilitate this decomposition under milder conditions.

| Catalytic Route | Catalyst Class | Specific Examples | Key Features |

| Reductive Carbonylation of Nitroarenes | Homogeneous Palladium Catalysts | Palladium complexes with phosphine (B1218219) or 1,10-phenanthroline (B135089) ligands | Enables direct, phosgene-free synthesis from nitro compounds and CO. nwo.nluniversiteitleiden.nl |

| Reductive Carbonylation of Nitroarenes | Group VIII Metal Complexes | Rhodium, Ruthenium complexes | Broad class of catalysts investigated for carbonylation reactions. researchgate.net |

| Thermal Decomposition of Carbamates | Heterogeneous Acid Catalysts | Montmorillonite (B579905) K-10 clay | Used for the alcoholysis of carbamates to form isocyanates at elevated temperatures. researchgate.net |

| Thermal Decomposition of Carbamates | Mixed Metal Oxides | Bismuth-Zinc (Bi-Zn) composite oxides | Show high activity and selectivity for the catalytic decomposition of N-phenyl carbamates. researchgate.net |

| Thermal Decomposition of Carbamates | Organometallic Catalysts | Di-n-butyltin oxide | Effective catalyst for the synthesis of phenyl isocyanate from methyl N-phenyl carbamate. researchgate.net |

Catalytic Approaches for Polymerization Processes

Isocyanates are primary building blocks for polyurethane polymers, formed through their reaction with polyols. l-i.co.uk While this compound is a monoisocyanate and would typically act as a chain-end capping agent, the fundamental urethane-forming reaction it undergoes is subject to the same catalytic principles as diisocyanates used in polymerization. Catalysts are essential to control the reaction rate and balance it against side reactions, such as the reaction of isocyanate with water. l-i.co.uknih.gov

The catalysis of polyurethane formation falls broadly into two categories: amine catalysts and organometallic catalysts. l-i.co.uk

Amine Catalysts: Tertiary amines are widely used, particularly in the production of polyurethane foams. Their catalytic activity is influenced by their basicity and steric structure. They effectively catalyze not only the urethane (B1682113) formation (gelling reaction) but also the reaction between isocyanate and water (blowing reaction), which generates carbon dioxide gas for foaming. l-i.co.uk

Organometallic Catalysts: Organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), are highly efficient catalysts for the isocyanate-polyol reaction. researchgate.netgoogle.com Concerns over the toxicity of tin compounds have led to the development of catalysts based on other metals like bismuth and zinc. l-i.co.uk

In addition to linear polymerization, aromatic isocyanates can undergo catalysed cyclotrimerization to form highly stable polyisocyanurate (PIR) rings. This reaction is used to enhance the thermal stability and flame retardancy of polyurethane materials. acs.org Carboxylate salts, such as potassium acetate, are common catalysts for this transformation. Research indicates that the carboxylate is often a precatalyst, reacting with the isocyanate to form a deprotonated amide species that is the true active catalyst in the trimerization cycle. acs.org

| Reaction Type | Catalyst Class | Specific Examples | Mechanism of Action |

| Urethane Formation | Tertiary Amines | N,N,N′,N″,N″-pentamethyldipropylene-triamine | Base catalysis; activates the hydroxyl group of the alcohol/polyol for nucleophilic attack on the isocyanate. l-i.co.ukgoogle.com |

| Urethane Formation | Organotin Compounds | Dibutyltin dilaurate (DBTDL) | Lewis acid catalysis; coordinates to both the isocyanate and alcohol, facilitating the reaction. researchgate.net |

| Urethane Formation | Organocatalysts (Bases) | N-Heterocyclic Carbenes (NHCs), Guanidines | Strong organic bases that function similarly to tertiary amines, providing metal-free catalytic options. acs.org |

| Urethane Formation | Organocatalysts (Acids) | Methanesulfonic acid | Acid catalysis; activates the isocyanate group by protonating the nitrogen atom, making the carbonyl carbon more electrophilic. nih.gov |

| Cyclotrimerization (PIR) | Carboxylate Salts | Potassium Acetate, Potassium 2-ethylhexanoate | Acts as a precatalyst, leading to the in-situ formation of a deprotonated amide, the active nucleophilic catalyst. acs.org |

Phase Transfer Catalysis in Reactions Involving Related Compounds

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. wikipedia.org A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports an ionic reactant from the aqueous phase into the organic phase, where it can react with the organic-soluble substrate. wikipedia.orgprinceton.edu

In the context of isocyanate chemistry, PTC can be applied to the synthesis of isocyanate precursors or for reactions involving isocyanate-related nucleophiles. For instance, PTC has been employed in a modified Hofmann reaction to convert amides into isocyanates using a two-phase aqueous/organic system. google.com Another application involves the synthesis of acyl azides from acyl halides, which can then be converted to isocyanates via a Curtius rearrangement. google.com

A notable example of PTC in isocyanate-related reactions is the nucleophilic substitution using potassium isocyanate. A phase-transfer catalyst like tetrabutylammonium (B224687) bromide can facilitate the reaction between potassium isocyanate (solid or aqueous phase) and an organic halide, such as 1-(chloromethyl)-3-(phenoxymethyl)benzene, in an organic solvent to produce the corresponding isocyanate. phasetransfercatalysis.com The efficiency of such PTC systems can sometimes be enhanced with co-catalysts, although care must be taken to avoid catalyst poisoning. phasetransfercatalysis.com

Metal-Mediated and Organocatalytic Transformations

Beyond their roles in synthesis and polymerization, catalysts enable a wide range of chemical transformations of the isocyanate group. Both metal complexes and metal-free organocatalysts have been developed for this purpose.

Metal-Mediated Transformations: Transition metals are highly versatile in mediating reactions of isocyanates. acs.org For example, cobalt(III) and rhodium(III) complexes can catalyze the direct C-H bond amidation of arenes with isocyanates, providing an atom-economical route to aromatic amides. nih.gov Iron(II) complexes have been shown to be effective precatalysts for the hydroamination of isocyanates, leading to the selective formation of ureas and biurets. acs.org Furthermore, palladium catalysts are central to the reductive carbonylation of nitroarenes to synthesize isocyanates. wikipedia.org

Organocatalytic Transformations: The field of organocatalysis has provided metal-free alternatives for many reactions involving isocyanates. acs.org The catalysis of urethane formation by organic bases (like N-heterocyclic carbenes) and Brønsted acids is a prime example. nih.govacs.org The general mechanism for base catalysis involves the activation of the alcohol nucleophile, whereas acid catalysis proceeds by activating the isocyanate electrophile. acs.org These catalysts offer the advantage of avoiding potentially toxic heavy metal residues in the final products.

| Transformation Type | Catalyst Class | Metal/Organocatalyst Example | Applicable Reaction |

| C-H Bond Amidation | Metal-Mediated | Cobalt(III), Rhodium(III) complexes | Direct amidation of arenes using an isocyanate as the nitrogen source. nih.gov |

| Hydroamination | Metal-Mediated | Iron(II) m-terphenyl (B1677559) complex | Addition of N-H bonds across the C=N bond of the isocyanate to form ureas. acs.org |

| Polymerization | Metal-Mediated | Organotitanium(IV) compounds | Catalyzes the polymerization of isocyanates. acs.org |

| Urethane Formation | Organocatalytic | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Base-catalyzed synthesis of urethanes from isocyanates and alcohols. acs.org |

| Urethane Formation | Organocatalytic | Trifluoromethanesulfonic acid | Acid-catalyzed synthesis of urethanes. nih.gov |

Heterogeneous and Homogeneous Catalysis in Synthetic Pathways

Catalytic processes involving this compound and other isocyanates can be classified as either heterogeneous or homogeneous, depending on the phase of the catalyst relative to the reactants.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically a liquid phase. This often leads to high activity and selectivity due to the excellent accessibility of the catalytic sites. Examples include the use of soluble palladium complexes for the reductive carbonylation of nitroaromatics and organotin compounds for polyurethane synthesis. nwo.nlresearchgate.net A significant drawback of homogeneous catalysis is the often difficult and energy-intensive separation of the catalyst from the product mixture, which can lead to catalyst loss and product contamination. nwo.nl

Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase from the reactants, usually a solid catalyst in a liquid or gas-phase reaction. The primary advantage is the ease of catalyst separation by simple filtration, which facilitates catalyst recycling and continuous processing. In isocyanate synthesis, heterogeneous catalysts like montmorillonite K-10 clay and mixed metal oxides have been used for the thermal decomposition of carbamate precursors. researchgate.net These solid catalysts can provide high stability and tunable acidic or basic properties to drive the desired reaction. For instance, zinc-incorporated berlinite (B1174126) (ZnAlPO4) has been developed as a solid catalyst for the decomposition of dicarbamates to produce diisocyanates. nih.gov

The choice between a homogeneous and heterogeneous catalytic system depends on a balance of factors including required activity, selectivity, catalyst cost, process scalability, and the ease of product purification.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of isocyanate compounds. For 1-isocyanato-3-(phenoxymethyl)benzene, these calculations would reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential.

The isocyanate (-N=C=O) group is characterized by a highly electrophilic carbon atom due to the adjacent electronegative nitrogen and oxygen atoms. This inherent electronic property makes it susceptible to nucleophilic attack, a key step in many of its characteristic reactions, such as urethane (B1682113) formation. The phenoxymethyl (B101242) substituent at the meta position would modulate the electronic properties of the benzene (B151609) ring through inductive and resonance effects, thereby influencing the reactivity of the isocyanate group.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Moderate to low | Influences the molecule's ability to donate electrons. |

| LUMO Energy | Low | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Relatively large | Suggests good kinetic stability. |

| Dipole Moment | Significant | Arises from the electronegativity differences in the NCO group and the ether linkage, influencing intermolecular interactions. |

| Mulliken Charge on Isocyanate Carbon | Highly positive | Confirms the electrophilic nature and reactivity hotspot of the molecule. |

Note: The values in this table are qualitative predictions based on general principles of quantum chemistry and data from related isocyanate studies. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations of Reaction Mechanisms and Intermolecular Interactions

MD simulations can model the interactions between molecules in the liquid phase, revealing details about local structure and organization. For this compound, simulations would likely show significant intermolecular interactions driven by the polar isocyanate group and the aromatic rings. These interactions would include dipole-dipole forces and π-stacking between the benzene rings. mdpi.com The presence of the flexible phenoxymethyl group would introduce additional degrees of freedom, potentially leading to more complex local packing arrangements.

In the context of reaction mechanisms, MD simulations can be used to study the formation of urethanes, ureas, and other derivatives. For instance, in a simulation of this compound with an alcohol, one could observe the initial formation of a reactant complex stabilized by hydrogen bonding, followed by the nucleophilic attack of the alcohol's oxygen on the isocyanate's carbon atom. mdpi.com

Prediction of Reaction Pathways, Transition States, and Energy Barriers

Computational chemistry provides methodologies to map out the potential energy surface of a reaction, allowing for the prediction of reaction pathways, the identification of transition states, and the calculation of activation energy barriers. For this compound, this is crucial for understanding its reactivity with various nucleophiles.

The reaction of isocyanates with alcohols to form urethanes is a well-studied example. mdpi.com Computational studies on analogous systems, such as the reaction between phenyl isocyanate and methanol (B129727), have shown that the reaction proceeds through a transition state where a proton is transferred from the alcohol to the nitrogen of the isocyanate, concurrent with the formation of the new carbon-oxygen bond. mdpi.com The calculated energy barrier for this uncatalyzed reaction is typically significant, but it can be substantially lowered in the presence of a catalyst. mdpi.com

Table 2: Predicted Energetics for the Reaction of this compound with a Generic Alcohol (ROH)

| Parameter | Predicted Value (kcal/mol) | Description |

| ΔE_complex | -2 to -5 | Energy change upon formation of the initial hydrogen-bonded reactant complex. |

| ΔE_barrier | +20 to +30 | Activation energy barrier for the uncatalyzed reaction to form the urethane. |

| ΔE_reaction | -20 to -25 | Overall reaction enthalpy, indicating an exothermic process. |

Note: These are estimated values based on computational studies of similar isocyanate reactions. The actual values will depend on the specific alcohol and the computational method used.

Computational Modeling of Polymerization Processes and Material Properties

The bifunctional or polyfunctional nature of many isocyanate-based monomers makes them key components in the production of polyurethanes and other polymers. While this compound is a monofunctional isocyanate and thus cannot form a polymer on its own, it can act as a chain terminator or a modifier in polymerization reactions.